N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
CAS No.: 872880-91-6
Cat. No.: VC4871208
Molecular Formula: C20H25N3O7S
Molecular Weight: 451.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872880-91-6 |
|---|---|
| Molecular Formula | C20H25N3O7S |
| Molecular Weight | 451.49 |
| IUPAC Name | N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C20H25N3O7S/c1-28-15-5-7-17(8-6-15)31(26,27)23-11-3-13-30-18(23)14-22-20(25)19(24)21-10-9-16-4-2-12-29-16/h2,4-8,12,18H,3,9-11,13-14H2,1H3,(H,21,24)(H,22,25) |
| Standard InChI Key | YZKVRFQJZYTYAW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 |
Introduction
Potential Synthesis and Reaction Conditions
The synthesis of complex organic compounds like N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step reactions. Common methods include:
-
Step 1: Preparation of the oxazinan ring and sulfonamide components.
-
Step 2: Coupling reactions to link these components with the furan-2-yl ethyl group.
-
Reaction Conditions: Organic solvents like dichloromethane or tetrahydrofuran are commonly used, along with bases such as triethylamine or pyridine to facilitate coupling reactions.
Potential Applications
Given the components of this compound, potential applications could include:
-
Medicinal Chemistry: The sulfonamide group suggests antibacterial properties, while the oxazinan and furan rings could contribute to other biological activities .
-
Chemical Synthesis: As a complex molecule, it could serve as a building block for synthesizing more complex compounds.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume